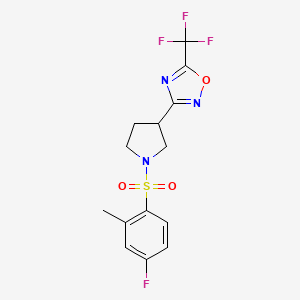
3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H13F4N3O3S and its molecular weight is 379.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer effects, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolidine ring , a sulfonyl group , and a 1,2,4-oxadiazole moiety . The presence of the trifluoromethyl group further enhances its chemical properties, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. Compounds containing the oxadiazole ring have shown efficacy against various pathogens:
- Antibacterial : Studies have demonstrated that oxadiazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa .
- Antifungal : Some derivatives have exhibited antifungal activity against Candida albicans .
A systematic review highlighted that compounds with oxadiazole rings often demonstrate broad-spectrum antimicrobial activities, which can be attributed to their ability to interact with bacterial enzymes and disrupt essential cellular processes .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cytotoxicity : In vitro studies have shown that oxadiazole derivatives possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | 15.63 |
| Doxorubicin | MCF-7 | 10.38 |
Molecular docking studies suggest that these compounds may induce apoptosis through mechanisms involving the activation of caspases and modulation of p53 expression levels .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes critical for microbial survival or cancer cell proliferation.
- Cellular Interaction : The compound's structure allows for strong binding interactions with cellular receptors or enzymes, leading to altered signaling pathways.
Case Studies
Several studies have focused on the synthesis and biological evaluation of related oxadiazole compounds:
- Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity, demonstrating significant inhibition against Mycobacterium bovis BCG .
- Desai et al. (2016) explored pyridine-based oxadiazoles and reported promising results in terms of anticancer activity alongside favorable pharmacological profiles .
Eigenschaften
IUPAC Name |
3-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4N3O3S/c1-8-6-10(15)2-3-11(8)25(22,23)21-5-4-9(7-21)12-19-13(24-20-12)14(16,17)18/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLBOZJIXQLVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














